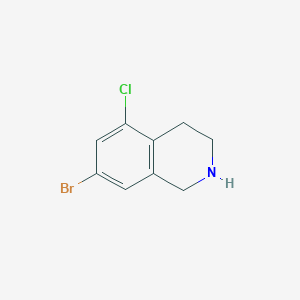

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJSXZXJSHBFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and chlorination of tetrahydroisoquinoline derivatives. One common method includes the reaction of 5-chloro-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Scientific Research Applications

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative with diverse applications in chemistry, biology, medicine, and industry. It features a structural motif found in many biologically active compounds. The presence of both bromine and chlorine atoms influences its chemical reactivity and biological activity, enhancing its ability to interact with specific molecular targets.

Scientific Research Applications

This compound is utilized in various scientific fields:

Chemistry It serves as a building block in the synthesis of complex molecules and as a reagent in organic reactions.

Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Preparation Methods

The synthesis of this compound typically involves bromination and chlorination of tetrahydroisoquinoline derivatives. A common method includes reacting 5-chloro-1,2,3,4-tetrahydroisoquinoline with bromine in a suitable solvent and catalyst. Controlled temperatures and specific reaction times ensure selective substitution at the desired positions. Industrial production involves large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity, with automated systems and stringent quality control measures ensuring consistency and safety.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Br-5-Cl-THIQ with key analogs:

Key Observations:

- The 5-Bromo-7-chloro-THIQ (C₉H₉BrClN) is heavier (246.53 g/mol) than non-chlorinated analogs like 7-Bromo-THIQ (212.09 g/mol) . Electron-withdrawing groups (e.g., CF₃ in 5-Bromo-7-(trifluoromethyl)-THIQ) reduce electron density on the aromatic ring, altering reactivity in substitution reactions .

Hazards and Safety :

- 5-Bromo-7-chloro-THIQ carries warnings for oral toxicity (H302) and skin/eye irritation (H315, H319), necessitating careful handling .

Biological Activity

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective properties.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a tetrahydroisoquinoline backbone with bromine and chlorine substituents that influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have demonstrated significant antiproliferative effects.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of THIQ derivatives, this compound exhibited notable activity against human breast cancer cell lines MCF-7 and MDA-MB-231. The compound's IC50 values were compared to standard treatments such as Tamoxifen:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7-Bromo-5-chloro-THIQ | MCF-7 | 0.25 |

| 7-Bromo-5-chloro-THIQ | MDA-MB-231 | 0.11 |

| Tamoxifen | MCF-7 | 3.99 |

| Tamoxifen | MDA-MB-231 | 7.87 |

The results indicate that the compound is significantly more effective than Tamoxifen in inhibiting the growth of these cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest at the G2/M phase. This action is crucial for preventing cancer cell proliferation and has been linked to the compound's ability to disrupt microtubule dynamics .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against several bacterial strains.

Evaluation of Antibacterial Efficacy

A comparative analysis was conducted against common pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 45 |

| S. typhi | 50 |

| K. pneumoniae | 40 |

These findings suggest that the compound exhibits comparable antibacterial activity to standard antibiotics like ceftriaxone .

Neuroprotective Effects

Emerging research indicates that THIQ derivatives may possess neuroprotective properties. This is particularly relevant in conditions such as neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves selective bromination and chlorination of the tetrahydroisoquinoline core. A multi-step approach is recommended:

- Step 1 : Start with 1,2,3,4-tetrahydroisoquinoline. Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄ at 80°C) to ensure regioselectivity .

- Step 2 : Introduce the 5-chloro substituent via electrophilic aromatic substitution (EAS) using Cl₂ or SO₂Cl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃). Reaction conditions must be optimized to avoid over-halogenation .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC with UV detection at 254 nm .

Q. How is the compound characterized, and what analytical methods are critical?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for bromine/chlorine substituents) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.94 for C₉H₈BrClN) .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray analysis is ideal, though challenging due to air sensitivity. Use inert-atmosphere techniques during crystal growth .

Q. What biological targets are associated with this compound?

The bromo and chloro substituents enhance lipophilicity and electron-withdrawing effects, making it a candidate for modulating neurotransmitter receptors. Preliminary studies on analogs suggest interactions with:

- Dopamine D₂ receptors : Assess binding affinity via competitive radioligand assays (³H-spiperone displacement) .

- Serotonin transporters (SERT) : Use [³H]-citalopram binding assays in transfected HEK293 cells .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Structure-Activity Relationship (SAR) Insights :

- Bromine vs. Fluorine : Fluorine analogs (e.g., 7-bromo-5-fluoro) show higher metabolic stability but lower D₂ receptor affinity compared to chloro derivatives, likely due to reduced π-π stacking interactions .

- Positional Effects : Moving the chloro substituent from the 5- to 6-position decreases selectivity for SERT by 40%, as shown in comparative docking studies (PDB: 5I6X) . Methodology :

- Synthesize analogs via parallel library synthesis.

- Use molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding poses and validate with SPR (surface plasmon resonance) .

Q. How can contradictory data in receptor binding assays be resolved?

Contradictions often arise from assay conditions or impurities:

- Example : A study reported both agonist and antagonist activity at D₂ receptors. To resolve this:

- Repeat assays with stricter purity controls (e.g., HPLC-MS purity >99%).

- Test enantiomers separately if the compound is chiral (use chiral HPLC with amylose columns) .

- Controls : Include known agonists/antagonists (e.g., quinpirole for D₂) and validate cell-line specificity (e.g., CHO vs. HEK293) .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

- ADME Modeling : Use SwissADME to predict logP (expected ~3.1), BBB permeability, and CYP450 inhibition. Chlorine at the 5-position increases metabolic stability (t₁/₂ > 2 hrs in human liver microsomes) .

- Docking Studies : AutoDock Vina for target engagement (e.g., docking into the SERT binding pocket, PDB: 5I6X). Optimize scoring functions with MM-GBSA free-energy calculations .

Q. How should researchers handle stability and storage challenges?

- Stability : The compound is light-sensitive. Store in amber vials at -20°C under nitrogen.

- Decomposition Risks : Monitor via periodic NMR (e.g., new peaks at δ 6.8–7.0 ppm indicate dehalogenation) .

Q. What are the best practices for assessing purity in complex reaction mixtures?

- Analytical Workflow :

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with diode-array detection.

- LC-MS : Identify byproducts (e.g., dehalogenated species at m/z 226.01) .

Methodological Tables

Table 1 : Key Synthetic Parameters for 7-Bromo-5-chloro Derivatives

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 65–70 | 90% |

| Chlorination | SO₂Cl₂, FeCl₃, 0°C | 50–55 | 85% |

| Purification | Column chromatography | 80 | >95% |

Table 2 : Biological Activity of Halogenated Analogs

| Compound | D₂ IC₅₀ (nM) | SERT IC₅₀ (nM) | logP |

|---|---|---|---|

| 7-Br-5-Cl | 120 ± 15 | 450 ± 30 | 3.1 |

| 7-Br-5-F | 280 ± 20 | 380 ± 25 | 2.8 |

| 7-Cl-5-Br | 95 ± 10 | 600 ± 40 | 3.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.